2-Bromoethyl carbamimidothioate

Description

2-Bromoethyl carbamimidothioate is a synthetic organobromine compound featuring a carbamimidothioate backbone linked to a bromoethyl group. This structure confers unique electronic and reactive properties, making it a candidate for chemotherapeutic applications. The carbamimidothioate moiety contributes to its ability to participate in hydrogen bonding and π-π interactions, while the bromoethyl group enhances electrophilicity, facilitating alkylation reactions with biological targets such as DNA or enzymes . Spectroscopic studies reveal that its electronic transitions, particularly the π→π* HOMO-1→LUMO transition (43% contribution), involve electron density shifts within the carbamimidothioate and bromobenzyl groups, with a destabilized LUMO energy (-2.13 eV compared to related compounds) leading to a blue-shifted spectral profile (λmax = 236 nm) .

Structure

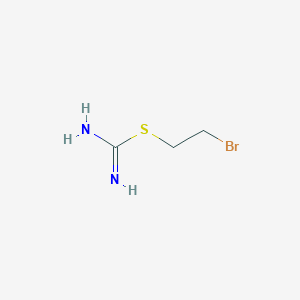

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromoethyl carbamimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrN2S/c4-1-2-7-3(5)6/h1-2H2,(H3,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURWKGUSSLKXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)SC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002506 | |

| Record name | 2-Bromoethyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82154-73-2 | |

| Record name | Bromoethylisothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082154732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

3-Mercaptoquinoxalin-2-yl Carbamimidothioate: Features a quinoxaline core with a mercapto substituent, enhancing DNA intercalation and Topoisomerase II (Topo II) inhibition .

1-(2-Bromoethyl)-1,4-Dihydroquinoxaline-2,3-Dione: Combines a bromoethyl group with a dihydroquinoxaline-dione scaffold, promoting alkylation and redox-mediated DNA damage .

Electronic and Reactivity Profiles

Key Observations :

- The bromoethyl group in this compound increases LUMO destabilization compared to adamantane-linked derivatives, favoring nucleophilic attack in biological systems .

- Quinoxaline-based analogues (e.g., 3-mercaptoquinoxalin-2-yl carbamimidothioate) rely on planar aromatic cores for DNA intercalation, unlike the non-planar bromoethyl derivative .

Antiproliferative Activity

- Quinoxaline Derivatives: Superior potency (IC50 < 10 µM in some cases) due to dual DNA intercalation and Topo II inhibition. For example, 3-mercaptoquinoxalin-2-yl carbamimidothioate shows strong binding to DNA-Topo II complexes (PDB: 4G0U) .

Topo II Inhibition

Research Findings and Limitations

Electronic Basis for Reactivity: The destabilized LUMO of this compound (-2.13 eV) correlates with its electrophilic reactivity, though this may reduce target specificity compared to quinoxaline derivatives .

Structural Trade-offs : Adamantane-linked derivatives show improved pharmacokinetics but lack direct electronic contributions to activity, highlighting a design limitation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromoethyl carbamimidothioate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, carbamimidothioate derivatives are often prepared via one-pot multicomponent reactions using bromoethyl precursors and thiourea analogs under acidic or basic conditions. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) critically impact yield, with higher purity achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and functional groups. Key markers include:

- ¹H NMR : Peaks for bromoethyl protons (δ ~3.5–4.5 ppm) and carbamimidothioate NH groups (δ ~8.5–9.5 ppm, broad) .

- ¹³C NMR : Signals for the thiocarbonyl carbon (δ ~165–170 ppm) and brominated carbons (δ ~30–40 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Strict control of stoichiometry (e.g., 1:1 molar ratio of bromoethyl precursors to thiourea) and reaction time (typically 12–24 hours) is critical. Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize hydrolysis. Documenting purification steps (e.g., solvent gradients in column chromatography) is recommended .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved, particularly regarding regiochemical assignments?

- Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping peaks) can be resolved using 2D techniques like COSY, HSQC, or NOESY. For example, HSQC correlates ¹H-¹³C couplings to distinguish bromoethyl vs. carbamimidothioate carbons. Computational modeling (DFT) can also predict chemical shifts to validate experimental data .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Regioselectivity is influenced by:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, enhancing bromide displacement.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.

- Temperature : Lower temperatures (0–25°C) reduce side reactions like elimination .

Q. How do structural modifications of the carbamimidothioate group impact biological activity, and what in vitro assays are most suitable for evaluating these effects?

- Methodological Answer : Modifications (e.g., aryl substitutions) alter antimicrobial potency by disrupting bacterial membrane integrity. Assays include:

- Minimum Inhibitory Concentration (MIC) : Against Gram-negative/positive strains (e.g., E. coli, S. aureus).

- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects.

- Molecular docking : To predict interactions with targets like MreB in bacterial cytoskeletons .

Q. What are common impurities or by-products in the synthesis of this compound, and how can chromatographic methods be tailored for their separation?

- Methodological Answer : Common impurities include unreacted thiourea precursors (detected via TLC, Rf ~0.2–0.4) and hydrolysis products (e.g., ethanol by-products). Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) effectively separates these. GC-MS identifies volatile impurities like residual solvents .

Data Contradiction and Stability Analysis

Q. How do hydrogen-bonding patterns in this compound derivatives influence their crystallographic packing, and what implications does this have for material stability?

- Methodological Answer : X-ray crystallography reveals that intermolecular N–H···S hydrogen bonds stabilize crystal lattices. For example, carbamimidothioate NH groups form hydrogen bonds with sulfur atoms (distance ~3.2–3.5 Å), enhancing thermal stability. Deviations in bond angles (e.g., >5°) may indicate polymorphic forms, affecting solubility and shelf life .

Q. Why do different synthetic routes for this compound yield varying biological activities despite similar purity levels?

- Methodological Answer : Subtle differences in stereochemistry or by-products (e.g., regioisomers) can alter bioactivity. For instance, a 10% impurity of a regioisomer in 3-Bromobenzyl carbamimidothioate reduced MIC values by 4-fold. Validate purity via 2D NMR and bioassay dose-response curves to isolate structure-activity relationships .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.